(Trimethylfuran-3-YL)methanol
Overview
Description
(Trimethylfuran-3-YL)methanol is an organic compound with the molecular formula C8H12O2 It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trimethylfuran-3-YL)methanol can be synthesized through several methods. One common approach involves the reduction of appropriate furoic aldehyde, acid, or ester. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of furan derivatives. This process typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: (Trimethylfuran-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
(Trimethylfuran-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of (Trimethylfuran-3-YL)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s ability to polymerize and form cross-linked networks is attributed to its reactive hydroxyl group, which can undergo condensation reactions with other functional groups .
Comparison with Similar Compounds
3-Furanmethanol:
Furfuryl Alcohol: Another furan derivative, furfuryl alcohol is used in the production of resins and as a solvent in various industrial applications.
Uniqueness: (Trimethylfuran-3-YL)methanol is unique due to its trimethyl substitution on the furan ring, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This substitution enhances its stability and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
(2,4,5-trimethylfuran-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)4-9/h9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKXWGJTSIKMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1CO)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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